molecular formula C16H14ClNOS B11705473 2-(2-Chlorophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one

2-(2-Chlorophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one

Cat. No.: B11705473
M. Wt: 303.8 g/mol
InChI Key: LKGYDHJSMKOYMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone class This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction between 2-chlorobenzaldehyde, 4-methylbenzylamine, and thioglycolic acid. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidine-2-thione.

    Substitution: Formation of substituted thiazolidinones with various functional groups.

Scientific Research Applications

2-(2-Chlorophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one
  • 2-(2-Chlorophenyl)-3-(4-chlorophenyl)-1,3-thiazolidin-4-one
  • 2-(2-Chlorophenyl)-3-(4-nitrophenyl)-1,3-thiazolidin-4-one

Uniqueness

2-(2-Chlorophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one is unique due to the presence of both chlorophenyl and methylphenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H14ClNOS

Molecular Weight

303.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H14ClNOS/c1-11-6-8-12(9-7-11)18-15(19)10-20-16(18)13-4-2-3-5-14(13)17/h2-9,16H,10H2,1H3

InChI Key

LKGYDHJSMKOYMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(SCC2=O)C3=CC=CC=C3Cl

Origin of Product

United States

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